N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-nitrobenzamide
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Description
N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-nitrobenzamide is a useful research compound. Its molecular formula is C17H14N4O4 and its molecular weight is 338.323. The purity is usually 95%.
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Scientific Research Applications
Structural and Thermochemical Studies
Studies have explored the structural and thermochemical properties of compounds similar to N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-nitrobenzamide. For instance, research on the solvates and salt of nitrofurantoin, a compound with structural similarities, has provided insights into molecular complexes, crystal structure, and stability. These findings contribute to our understanding of how such compounds can be used in developing new solid forms involving active pharmaceutical ingredients (APIs) (Vangala, Chow, & Tan, 2013).
Conformational Analysis
Research on the conformational aspects of related compounds, such as N-(pyrimidin-2-yl)pentafluorobenzamide, has shown that the cis amide bond configuration can be stabilized in the solid state. This conformational equilibrium is solvent-dependent, highlighting the importance of molecular structure in the physicochemical properties of such compounds (Forbes, Beatty, & Smith, 2001).
Antimicrobial and Anticancer Activity
Several studies have synthesized and evaluated the antimicrobial and anticancer activities of heterocyclic compounds incorporating pyrimidine derivatives, revealing significant biological activity. These findings suggest potential therapeutic applications for compounds with similar structural motifs, emphasizing their role in developing new treatments for various diseases (Bondock, Rabie, Etman, & Fadda, 2008).
Molecular Docking and Drug Design
Research has also focused on the design, synthesis, and biological evaluation of novel compounds for potential use as anticancer agents. Studies include the detailed structural characterization, antiproliferative activity analysis, and computational studies such as density functional theory (DFT), Hirshfeld surface analysis, and molecular docking. These comprehensive analyses are crucial for understanding the interaction mechanisms of these compounds with biological targets and designing more effective therapeutic agents (Huang et al., 2020).
Properties
IUPAC Name |
N-(2,8-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-4-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O4/c1-10-7-8-20-14(9-10)18-11(2)15(17(20)23)19-16(22)12-3-5-13(6-4-12)21(24)25/h3-9H,1-2H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQBVZKDJDGPLHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(C(=O)N2C=C1)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.